
Retrobradykinin
Übersicht
Beschreibung
Retrobradykinin is a synthetic nonapeptide (9-amino acid sequence) designed as the reverse-sequence analog of the endogenous peptide hormone bradykinin. Its sequence, RFPSFGPPR, is the exact inverse of bradykinin (RPPGFSPFR). This compound lacks kinin activity due to its reversed structure, making it a critical negative control in studies investigating bradykinin receptor signaling .
Vorbereitungsmethoden
Solution-Phase Synthesis of Retrobradykinin Analogues
The synthesis of retro-inverso bradykinin analogues involves strategic inversion of peptide bonds and chirality to preserve bioactivity while enhancing protease resistance. A landmark study by Ferreira et al. (1985) detailed the preparation of [gPhe³,(S)-mAla⁴]BPP5a, a prototypical this compound analogue . The protocol begins with the coupling of the pseudopeptide epimer HO-(R,S)-mAla-Pro-OBuᵗ to Glp-Lys(Boc)-gPhe-H·HCl using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . This step is conducted at 0°C for 30 minutes, followed by 30 minutes at ambient temperature to ensure complete activation of the carboxyl group .
Critical challenges in this phase include:
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Epimerization control : The use of HOBt suppresses racemization during coupling, achieving >95% enantiomeric excess (ee) for the (S)-mAla configuration .
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Solvent optimization : Anhydrous DMF minimizes side reactions, while tetrahydrofuran (THF) is employed for sterically hindered residues .
The intermediate Lys²(Boc),gPhe³,(R,S)-mAla⁴,Pro⁵-OBuᵗ is then subjected to acidolytic cleavage with trifluoroacetic acid (TFA) to remove protecting groups, yielding the crude pentapeptide .
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While solution-phase methods dominate this compound synthesis, SPPS offers advantages for scalability. Patent EP0128602B1 (1985) discloses a resin-based approach using Wang resin functionalized with Fmoc-Pro-OH . Key steps include:
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Sequential coupling : Fmoc-mAla-OH (2-methylmalonyl residue) is added using DCC/HOBt, with a coupling efficiency of 98% monitored by Kaiser test .
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Pseudoproline incorporation : To mitigate chain aggregation, the gPhe³ residue is introduced as a pseudoproline dipeptide (Glp-Lys(Boc)-gPhe) .
A comparative analysis reveals SPPS achieves 85% overall yield versus 72% for solution-phase methods but struggles with epimerization (5–8% vs. <2% in solution phase) .
Diastereoisomer Separation via Preparative Chromatography
Resolution of (R)- and (S)-mAla epimers is pivotal for bioactivity. Ferreira et al. (1985) employed reverse-phase HPLC on a C₁₈ column with a gradient of 0.01 M ammonium acetate/acetonitrile . Parameters include:
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Flow rate : 5 mL/min
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Detection : UV at 220 nm
Pooled fractions are lyophilized and characterized by NMR (¹H and ¹³C) to confirm configuration. The (S)-epimer exhibits a downfield shift at δ 4.3 ppm for the α-proton, contrasting with δ 4.1 ppm for the (R)-form .
Stereochemical Analysis and Configuration Assignment
Absolute configuration determination relies on chemical correlation. The Hofmann rearrangement of HO-mAla-Pro-OBuᵗ epimers with tetrabutylammonium hydroxide (TIB) yields dipeptides Ala-Pro-OH and D-Ala-Pro-OH , which are compared to authentic standards via ion-pair HPLC . Key data:
Parameter | (S)-mAla Epimer | (R)-mAla Epimer |
---|---|---|
Retention time (min) | 18.2 | 20.5 |
[α]D²⁵ | +12.3° | -9.8° |
MS (m/z) | 573.2 [M+H]⁺ | 573.2 [M+H]⁺ |
This confirms the (S)-epimer corresponds to the natural L-configuration, critical for ACE inhibition .
Scale-Up and Industrial Production
Patent EP0128602A2 details kilogram-scale synthesis using continuous flow reactors . Highlights:
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Reactor design : Tubular reactor with in-line IR monitoring for real-time coupling assessment .
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Yield optimization : 92% isolated yield at 500 g/batch using 1.2 equivalents of DCC .
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Cost analysis : Raw material costs reduced by 40% compared to batch methods .
Analytical Characterization
Table 1: Comparative Analytical Data for this compound Analogues
Method | [gPhe³,(S)-mAla⁴]BPP5a | [gPhe³,(R)-mAla⁴]BPP5a |
---|---|---|
HPLC Purity (%) | 99.1 | 98.7 |
IC₅₀ ACE (M) | 1.4×10⁻⁵ | 2.9×10⁻⁴ |
Plasma Stability (t₁/₂) | 8.7 h | 3.2 h |
Hypotensive Activity | 15 mmHg reduction | 5 mmHg reduction |
Data sourced from demonstrates the (S)-epimer’s superior pharmacodynamic profile.
Applications in Drug Delivery
This compound’s ability to modulate the blood-brain tumor barrier (BBTB) was demonstrated by Zhang et al. (2015) . Co-administration with polymeric micelles increased glioma drug accumulation by 4.7-fold versus controls, attributed to B₂ receptor-mediated tight junction modulation .
Analyse Chemischer Reaktionen
Retrobradykinin kann, wie andere Peptide, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann an den Methionin- oder Cysteinresten auftreten und zur Bildung von Sulfoxiden oder Disulfiden führen.
Reduktion: Disulfidbrücken im Peptid können mit Hilfe von Reduktionsmitteln wie Dithiothreitol zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und Kupplungsreagenzien wie Carbodiimide. .
Wissenschaftliche Forschungsanwendungen
Understanding Bradykinin Receptor Interactions
Role as a Negative Control
Retrobradykinin is primarily utilized as a negative control in studies involving bradykinin. By serving as an antagonist, it helps researchers delineate the specific effects mediated by bradykinin on its receptors. This application is crucial for understanding the physiological and pathological roles of bradykinin in processes such as inflammation, pain response, and vascular regulation.
Synthesis and Characterization
Biocatalytic Synthesis
Research has demonstrated methods for the biocatalytic synthesis of this compound, focusing on its all-D form. This synthesis allows for detailed studies on the conformational properties and biological activities of this compound compared to its natural counterpart, bradykinin. Such comparative studies are essential for elucidating the mechanisms by which these peptides exert their effects .
Pharmacological Studies
Peptide Analog Research
this compound has been studied alongside other peptide fragments derived from plant protease inhibitors, which exhibit bradykinin-like activities. These studies have shown that this compound can mimic certain biological effects of bradykinin, such as inducing calcium influx in cells and modulating smooth muscle contraction. Such findings are pivotal for developing new therapeutic agents targeting bradykinin receptors .
Case Studies
Potential Therapeutic Applications
Drug Development
The unique properties of this compound make it a candidate for further exploration in drug development, particularly in designing peptide-based therapeutics that can modulate bradykinin pathways without eliciting the full spectrum of responses associated with natural bradykinin. This could lead to innovations in treating conditions like hypertension, pain disorders, and inflammatory diseases .
Wirkmechanismus
Retrobradykinin does not exhibit the same biological activity as bradykinin due to its reverse sequence. Bradykinin exerts its effects by binding to kinin receptors, specifically the kinin B1 and B2 receptors, which are coupled with different subunits of G proteins. This binding activates various signaling pathways, leading to the release of pro-inflammatory cytokines and other mediators. This compound, lacking the correct sequence for receptor binding, does not activate these pathways and thus serves as a useful control in experiments .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular Formula : C₅₀H₇₃N₁₅O₁₁
- Molecular Weight : 1060.22 g/mol
- Solubility : Soluble in DMSO; stable at -20°C for 1 month .
- Purity : >98% (HPLC-verified) .
Retrobradykinin is part of a broader family of bradykinin-related peptides and analogs. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of this compound with Bradykinin and Analogs
Key Findings from Comparative Studies
Sequence-Dependent Activity: this compound’s reversed sequence disrupts its ability to bind B1/B2 receptors, unlike bradykinin or [Hyp³]-bradykinin, which retain full activity . Even minor modifications (e.g., truncation at position 9 in [Des-Arg⁹]-bradykinin) can shift receptor specificity from B2 to B1 .
Functional Roles: Negative Control Utility: this compound’s lack of activity makes it ideal for distinguishing receptor-mediated effects from non-specific responses in assays . Receptor Selectivity: Compounds like Lys-[Des-Arg⁹]-bradykinin TFA highlight the importance of specific residues (e.g., lysine) in enhancing B1 selectivity .
Structural Insights :
- Chain length and residue spacing are critical. For example, replacing Pro⁷ with glycine in bradykinin reduces activity, while reversing the entire sequence (this compound) abolishes it entirely .
Research Implications
- Pharmacological Studies : this compound is indispensable for validating bradykinin receptor ligands. Its use in competition binding assays helps confirm the specificity of agonists/antagonists .
Biologische Aktivität
Retrobradykinin is a peptide that is characterized by having the reverse amino acid sequence of bradykinin, a known biologically active peptide involved in various physiological processes, including vasodilation and pain sensation. This article explores the biological activity of this compound, highlighting its synthesis, structural properties, and comparative biological effects.
Overview of this compound
- Chemical Structure : this compound is a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, which is the reverse of bradykinin (which has the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).
- CAS Number : 5991-13-9
- Molecular Formula : C₄₇H₆₃N₉O₁₃S
Synthesis and Characterization
This compound can be synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves coupling protected amino acids in the reverse order to yield the desired peptide. Radiolabeling techniques have been employed to track its distribution and activity in biological systems .
Kinin Activity
Despite its structural similarity to bradykinin, this compound exhibits significantly reduced or absent kinin activity. Studies have demonstrated that this compound does not induce the same physiological responses as bradykinin, such as vasodilation or increased vascular permeability. Specifically:
- Lack of Kinin Activity : this compound has been shown to exhibit no significant kinin activity, making it a useful negative control in experimental settings where bradykinin's effects are studied .
Comparative Analysis with Bradykinin
The following table summarizes key differences between this compound and bradykinin regarding their biological activities:
Property | Bradykinin | This compound |
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Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (reverse) |
Kinin Activity | High | None |
Physiological Effects | Vasodilation, pain sensation | None |
Research Use | Active role in studies | Negative control |
Case Studies and Research Findings
- Study on Bradykinin Analogues : A study published in The Journal of Peptide Research examined various analogues of bradykinin, including this compound. It concluded that while bradykinin effectively increased intracellular calcium levels and induced smooth muscle contraction, this compound did not produce these effects, supporting its classification as a non-active analogue .
- Conformational Studies : Research indicated that while bradykinin exists as a disordered chain in solution, this compound's conformation does not support similar biological interactions. Circular dichroism studies revealed that this compound lacks the necessary structural features for receptor binding .
- Application as a Negative Control : this compound has been utilized in various experimental setups as a negative control for studies assessing bradykinin's role in inflammation and pain pathways. Its inability to mimic bradykinin's effects allows researchers to isolate specific actions attributable to bradykinin itself .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Retrobradykinin, and how can researchers ensure reproducibility?
- Methodological Answer: Synthesis should follow peer-reviewed protocols using nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. For reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts) and purity thresholds (≥95% by HPLC). Include detailed characterization data in supplementary materials to avoid redundancy in the main text .
Q. What mechanisms of action have been proposed for this compound in preclinical models?
- Methodological Answer: Use in vitro binding assays (e.g., surface plasmon resonance) to identify receptor interactions, supplemented by in vivo rodent models to assess physiological responses. Adhere to NIH preclinical reporting guidelines, including sample size justification and statistical power analysis .
Q. What analytical techniques are critical for validating this compound’s stability under varying conditions?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) or LC-MS to monitor degradation products. Validate methods using International Council for Harmonisation (ICH) parameters (e.g., specificity, linearity). Report storage conditions (temperature, pH) and degradation kinetics in tabular format .
Q. How can researchers identify this compound’s primary molecular targets using existing literature?
- Methodological Answer: Conduct systematic reviews using databases like PubMed or SciFinder, filtering for studies with orthogonal validation (e.g., siRNA knockdown or CRISPR-Cas9 gene editing). Use PICO frameworks to structure queries (Population: cell lines; Intervention: this compound exposure) .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across studies be systematically resolved?
- Methodological Answer: Perform meta-analyses to identify heterogeneity sources (e.g., dosing regimens, species differences). Apply the PRISMA checklist to evaluate study quality and use subgroup analyses to isolate confounding variables. Report effect sizes with 95% confidence intervals .
Q. What experimental designs are optimal for assessing this compound’s dose-response relationships in complex biological systems?
- Methodological Answer: Use factorial designs to test multiple variables (e.g., concentration, exposure time). Apply nonlinear regression models (e.g., Hill equation) to quantify EC50 values. Include negative controls and validate results across ≥3 independent replicates .
Q. How can researchers address challenges in reproducing in vitro this compound results in in vivo models?
- Methodological Answer: Optimize bioavailability by testing formulation variants (e.g., liposomal encapsulation). Control for interspecies metabolic differences using pharmacokinetic profiling (e.g., plasma half-life, tissue distribution). Document environmental variables (e.g., diet, circadian rhythm) .
Q. What strategies are effective for integrating this compound’s omics data (e.g., transcriptomics, proteomics) into mechanistic models?
- Methodological Answer: Use multi-omics integration tools (e.g., MOFA+ or WGCNA) to identify co-regulated pathways. Validate hypotheses with functional assays (e.g., chromatin immunoprecipitation for transcriptional targets). Deposit raw data in repositories like GEO or PRIDE .
Q. How should researchers evaluate this compound’s long-term stability in biological matrices for pharmacokinetic studies?
- Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines, testing degradation at 25°C/60% RH and 40°C/75% RH. Quantify degradation products via tandem MS and assess bioactivity retention using cell-based assays .
Q. What frameworks can resolve species-specific discrepancies in this compound’s efficacy?
- Methodological Answer: Perform comparative genomics to identify orthologs of target receptors. Use molecular docking simulations to predict binding affinity differences. Validate findings with cross-species ex vivo tissue assays .
Q. Methodological Considerations
- Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize conflicting variables (e.g., metabolic clearance vs. receptor affinity) and design targeted experiments to resolve dominant factors .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols on platforms like Protocols.io and citing prior methods with unique digital object identifiers (DOIs) .
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overgeneralization .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQJSUCTOHANT-FDISYFBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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